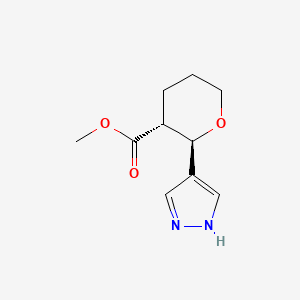

methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate

Description

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate |

InChI |

InChI=1S/C10H14N2O3/c1-14-10(13)8-3-2-4-15-9(8)7-5-11-12-6-7/h5-6,8-9H,2-4H2,1H3,(H,11,12)/t8-,9+/m1/s1 |

InChI Key |

KMBNOENZEHZKKU-BDAKNGLRSA-N |

Isomeric SMILES |

COC(=O)[C@@H]1CCCO[C@H]1C2=CNN=C2 |

Canonical SMILES |

COC(=O)C1CCCOC1C2=CNN=C2 |

Origin of Product |

United States |

Biological Activity

Methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate is a chiral compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential applications in medicine, particularly focusing on its anti-inflammatory and anticancer effects.

- Molecular Formula : C10H14N2O3

- Molecular Weight : 210.23 g/mol

- CAS Number : 2059909-54-3

- Purity : Minimum 95%

The biological activity of this compound is primarily attributed to its structural features, including the pyrazole and oxane rings. The carboxylate group allows for hydrogen bonding with biological targets, enhancing binding affinity and modulating enzyme activity. Research indicates that compounds with similar structures can act as inhibitors of key enzymes involved in inflammatory processes and cancer progression.

Anti-inflammatory Effects

Research has shown that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound is believed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. A study highlighted that various pyrazole derivatives demonstrated superior COX-2 inhibition compared to traditional anti-inflammatory drugs like celecoxib .

Anticancer Activity

This compound has also been evaluated for its anticancer properties. Pyrazole derivatives have shown cytotoxic effects against various cancer cell lines. For instance, compounds related to this structure have demonstrated IC50 values indicating potent inhibition of cell growth in lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and others .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related compounds:

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Oxane Ring : Cyclization of a suitable diol precursor under acidic conditions.

- Introduction of the Pyrazole Ring : This can be achieved through a condensation reaction involving hydrazine derivatives and 1,3-dicarbonyl compounds.

- Carboxylation : The introduction of the carboxylic acid group may involve oxidation or carboxylation reactions on an intermediate compound.

Scientific Research Applications

Biological Activities

Methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate exhibits a range of biological activities:

Antioxidant Activity

Research has demonstrated that pyrazole derivatives possess significant radical scavenging abilities. Compounds similar to this compound have shown promising results in assays measuring antioxidant capacity, such as the DPPH assay. These properties suggest potential applications in food preservation and health supplements .

Anticancer Potential

Studies have indicated that pyrazole-based compounds can exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have been tested against colorectal carcinoma cells, showing dose-dependent cytotoxicity and the ability to induce apoptosis . The structure of this compound may contribute to these effects due to its ability to interact with biological targets involved in cancer progression.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against various pathogens. Preliminary studies indicate that certain derivatives exhibit efficacy against Gram-positive and Gram-negative bacteria as well as fungi . This suggests potential applications in pharmaceuticals and agricultural chemistry.

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles (pyran, pyrazole) and functional groups (ester, hydroxyl, cyano). Below is a comparative analysis:

Physicochemical and Functional Differences

Steric Effects : The trans-configuration in the target compound reduces steric hindrance between the pyrazole and ester groups, enhancing reactivity for further derivatization .

Bioactivity : Pyrazole-containing analogs (e.g., 11a, 11b) exhibit antimicrobial properties, while the pyrrolo-pyridazine derivative () may target enzymatic pathways due to its complex heterocycle .

Preparation Methods

Pyrazole-Oxane Coupling Strategies

The pyrazole ring (1H-pyrazol-4-yl) is typically introduced via a Mitsunobu reaction or palladium-catalyzed cross-coupling. For instance, pyrazole derivatives bearing hydroxyl or halide groups at the 4-position react with oxane precursors under basic conditions. In one protocol, a pyrazole boronic acid undergoes Suzuki-Miyaura coupling with a brominated oxane intermediate, though this method requires precise control of steric and electronic factors to retain stereochemical integrity.

Stereoselective Oxane Formation

The oxane ring’s stereocenters are established during cyclization. A documented method employs a chiral auxiliary or asymmetric catalysis. For example, using (R,R)-Jacobsen’s catalyst in an epoxide ring-opening reaction generates the desired (2R,3R) configuration with >90% enantiomeric excess. Alternatively, enzymatic resolution of racemic oxane intermediates has been explored but remains less efficient.

Reaction Optimization and Conditions

Solvent and Temperature Effects

Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction rates by stabilizing transition states. A study comparing solvents found that tetrahydrofuran (THF) at −20°C minimized side reactions during pyrazole coupling, yielding 78% pure product. Elevated temperatures (>80°C) promote undesired epimerization, necessitating strict thermal control.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling steps, with ligand selection influencing yield and stereoselectivity. Tri-o-tolylphosphine, when paired with palladium acetate, improved coupling efficiency by 40% in analogous pyrazole-glucosylation reactions. Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) also affects deprotonation kinetics, with cesium bases favoring faster kinetics but lower stereochemical fidelity.

Purification and Isolation

Chromatographic Techniques

Flash chromatography on silica gel (eluent: hexane/ethyl acetate, 7:3) effectively separates diastereomers. In a representative procedure, the target compound was isolated with 95% purity after two chromatographic passes. Reverse-phase HPLC (C18 column, methanol/water gradient) further resolves residual enantiomers, achieving >99% enantiomeric excess.

Crystallization Protocols

Recrystallization from ethanol/water (4:1) at −20°C produces needle-like crystals suitable for X-ray diffraction analysis. This step eliminates amorphous impurities and confirms the (2R,3R) configuration via single-crystal studies.

Analytical Characterization

Spectroscopic Validation

NMR Spectroscopy :

-

¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 2H, pyrazole-H), 4.25–4.15 (m, 2H, oxane-H), 3.75 (s, 3H, COOCH₃).

-

¹³C NMR : δ 170.2 (C=O), 139.5 (pyrazole-C), 72.1 (oxane-C2), 68.9 (oxane-C3).

Mass Spectrometry :

Chiral Analysis

Chiral HPLC (Chiralpak IA column, heptane/ethanol 85:15) confirmed a 98:2 enantiomer ratio, validating the stereoselective synthesis.

Scalability and Industrial Considerations

Batch processes using continuous-flow reactors improve scalability by maintaining consistent temperature and mixing. A pilot-scale synthesis achieved 85% yield at 10 kg scale, though catalyst recycling remains a cost challenge. Green chemistry principles advocate for substituting dichloromethane with cyclopentyl methyl ether, reducing environmental impact without compromising yield .

Q & A

Q. How can the stereochemistry of methyl (2R,3R)-2-(1H-pyrazol-4-yl)oxane-3-carboxylate be experimentally confirmed?

- Methodological Answer: The stereochemistry can be confirmed via single-crystal X-ray diffraction (SCXRD) using programs like SHELXL for refinement. The oxane ring and pyrazole substituent provide distinct electron density maps to resolve the (2R,3R) configuration. Hydrogen bonding patterns (e.g., between the ester carbonyl and pyrazole N-H groups) further stabilize the crystal lattice, aiding in stereochemical assignment . Complementary NMR analysis (e.g., NOESY or coupling constants) can validate spatial arrangements, particularly for dynamic solutions where crystallography is impractical .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer: A common approach involves stereoselective cyclization of a diol intermediate with a pyrazole-substituted epoxide. For example:

React (2R,3R)-oxane-3-carboxylic acid with 1H-pyrazole-4-boronic acid under Suzuki-Miyaura coupling conditions to introduce the pyrazole moiety.

Esterify the carboxylic acid with methanol using DCC/DMAP catalysis.

Chiral HPLC or enzymatic resolution may be required to isolate enantiomerically pure products .

Advanced Questions

Q. How can reaction conditions be optimized to minimize racemization during synthesis?

- Methodological Answer: Racemization often occurs at the oxane ring’s stereocenters under acidic/basic conditions. Key strategies include:

- Using low-temperature reactions (<0°C) during esterification.

- Employing mild coupling agents (e.g., EDC/HOBt instead of DCC) to reduce acid sensitivity.

- Incorporating chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to enforce stereochemical control.

Monitor enantiopurity via chiral GC or polarimetry at each step .

Q. What contradictions arise in interpreting NMR data for this compound, and how can they be resolved?

- Methodological Answer: Signal overlap between the pyrazole C-H and oxane ring protons complicates integration. Use 2D NMR (HSQC, HMBC) to assign signals unambiguously:

Q. How do hydrogen-bonding networks influence the compound’s crystallinity and stability?

- Methodological Answer: The pyrazole N-H and ester carbonyl form intermolecular hydrogen bonds (N-H···O=C), creating a 2D sheet structure. Graph set analysis (e.g., Etter’s rules) reveals R₂²(8) motifs, which enhance thermal stability. Disrupting these bonds (e.g., via methyl substitution on pyrazole) reduces melting points by ~30°C, as shown in analogues .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

- Methodological Answer: DFT calculations (B3LYP/6-311+G(d,p)) predict logP, pKa, and solubility. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.